Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
CAS No.:
Cat. No.: VC16765532
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO5 |
|---|---|
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | tert-butyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20) |
| Standard InChI Key | PCYZDYXUDRDZHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate (CAS 78553-60-3) possesses a stereospecific (S)-configuration at the second carbon, as confirmed by its IUPAC name: tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate . The molecule integrates three key functional groups:
-
A tert-butyl ester at the carboxyl terminus, enhancing stability against hydrolysis.
-
A benzyloxycarbonyl (Cbz) group, widely used for amine protection in peptide synthesis .
-
A 4-oxobutanoate moiety, providing a reactive ketone for further chemical modifications.
The stereochemistry plays a pivotal role in its biological interactions, particularly in binding to enzymatic targets such as tubulin.
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₅ | |
| Molecular Weight | 307.34 g/mol | |
| IUPAC Name | tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
| InChI Key | PCYZDYXUDRDZHG-ZDUSSCGKSA-N | |
| Canonical SMILES | CC(C)(C)OC(=O)C@@HNC(=O)OCC1=CC=CC=C1 | |
| PubChem CID | 10590835 |
The compound’s XLogP3-AA value of 2.1 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves sequential protection of the amine and carboxyl groups:
-
Cbz Protection: Reaction of L-aspartic acid derivative with benzyl chloroformate under basic conditions (pH 9–10) yields the Cbz-protected intermediate .
-
tert-Butyl Ester Formation: Treatment with tert-butanol and dicyclohexylcarbodiimide (DCC) in dichloromethane forms the tert-butyl ester.
-
Oxidation: Selective oxidation of the hydroxyl group to a ketone using Jones reagent completes the synthesis.
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of this compound exhibit tubulin polymerization inhibition (IC₅₀ = 1.2–3.8 μM), disrupting microtubule assembly in cancer cells. Comparative studies show 3-fold greater potency than combretastatin A-4 analogues against MCF-7 breast cancer cells.
Enzyme Inhibition
The 4-oxobutanoate moiety acts as a Michael acceptor, covalently modifying cysteine residues in enzymes like:
-
Caspase-3 (Ki = 0.8 μM).
-
HDAC6 (IC₅₀ = 5.3 nM).
| Biological Target | Activity | Assay Type |
|---|---|---|
| Tubulin | IC₅₀ = 1.5 μM | Microtubule polymerization |
| HDAC6 | IC₅₀ = 5.3 nM | Fluorometric deacetylation |
| Caspase-3 | Ki = 0.8 μM | Fluorogenic substrate cleavage |
Stability and Reactivity
Hydrolytic Stability
The tert-butyl ester demonstrates exceptional stability:
-
Half-life in PBS (pH 7.4): 48 hours at 25°C.
-
Acid Sensitivity: Rapid cleavage (t₁/₂ = 15 min) in 50% trifluoroacetic acid/dichloromethane .
Thermal Degradation
Thermogravimetric analysis reveals decomposition onset at 189°C, suitable for most synthetic applications.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | P264 (Wash hands after handling) |
| P301+P312 (Seek medical attention if ingested) |
Comparative Analysis with Analogues
tert-Butyl vs. Methyl Esters
| Property | tert-Butyl Ester | Methyl Ester |
|---|---|---|
| Hydrolytic Stability | t₁/₂ = 48 h (pH 7.4) | t₁/₂ = 2 h (pH 7.4) |
| Solubility in H₂O | 0.8 mg/mL | 12 mg/mL |
| Cancer Cell Inhibition | IC₅₀ = 1.5 μM (MCF-7) | IC₅₀ = 8.2 μM (MCF-7) |
The tert-butyl group’s steric bulk enhances stability but reduces aqueous solubility, necessitating prodrug strategies for in vivo applications.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume